Cas no 292168-14-0 ((5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one)

(5Z)-3-エチル-2-スルファニリデン-5-{4-(トリフルオロメチル)フェニルメチリデン}-1,3-チアゾリジン-4-オンは、高度に特異的なチオール基とトリフルオロメチル基を有するチアゾリジン誘導体です。この化合物は、有機合成中間体としての有用性が高く、特に医薬品開発分野で注目されています。分子内に存在する硫黄原子とフッ素原子の組み合わせにより、優れた電子特性と脂溶性を示します。また、共役系を形成する構造的特徴から、特定の酵素阻害活性や分子認識能が期待されます。結晶性が良好で取り扱いやすく、安定性に優れているため、実験室規模から工業的プロセスまで幅広い応用が可能です。

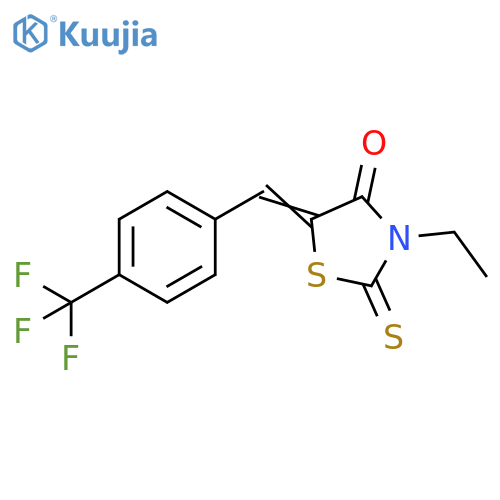

292168-14-0 structure

商品名:(5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one

(5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

-

- (5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one

- 4-Thiazolidinone, 3-ethyl-2-thioxo-5-[[4-(trifluoromethyl)phenyl]methylene]-

- 3-Ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one

- AKOS003237736

- 292168-14-0

- F0379-0009

- (5Z)-3-ETHYL-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE

- (Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one

- (5Z)-3-ethyl-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one

- Z44297142

-

- インチ: 1S/C13H10F3NOS2/c1-2-17-11(18)10(20-12(17)19)7-8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3

- InChIKey: BFNNCOLSVSYEHB-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC2=CC=C(C(F)(F)F)C=C2)C(=O)N(CC)C1=S

計算された属性

- せいみつぶんしりょう: 317.01559078g/mol

- どういたいしつりょう: 317.01559078g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 439

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 77.7Ų

じっけんとくせい

- 密度みつど: 1.45±0.1 g/cm3(Predicted)

- ふってん: 372.9±52.0 °C(Predicted)

- 酸性度係数(pKa): -2.80±0.20(Predicted)

(5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0379-0009-15mg |

(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one |

292168-14-0 | 90%+ | 15mg |

$89.0 | 2023-08-15 | |

| Life Chemicals | F0379-0009-2μmol |

(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one |

292168-14-0 | 90%+ | 2μmol |

$57.0 | 2023-08-15 | |

| Life Chemicals | F0379-0009-10μmol |

(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one |

292168-14-0 | 90%+ | 10μmol |

$69.0 | 2023-08-15 | |

| Life Chemicals | F0379-0009-2mg |

(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one |

292168-14-0 | 90%+ | 2mg |

$59.0 | 2023-08-15 | |

| Life Chemicals | F0379-0009-3mg |

(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one |

292168-14-0 | 90%+ | 3mg |

$63.0 | 2023-08-15 | |

| Life Chemicals | F0379-0009-25mg |

(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one |

292168-14-0 | 90%+ | 25mg |

$109.0 | 2023-08-15 | |

| Life Chemicals | F0379-0009-1mg |

(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one |

292168-14-0 | 90%+ | 1mg |

$54.0 | 2023-08-15 | |

| Life Chemicals | F0379-0009-4mg |

(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one |

292168-14-0 | 90%+ | 4mg |

$66.0 | 2023-08-15 | |

| Life Chemicals | F0379-0009-30mg |

(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one |

292168-14-0 | 90%+ | 30mg |

$119.0 | 2023-08-15 | |

| Life Chemicals | F0379-0009-5mg |

(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one |

292168-14-0 | 90%+ | 5mg |

$69.0 | 2023-08-15 |

(5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

292168-14-0 ((5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one) 関連製品

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 55290-64-7(Dimethipin)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量